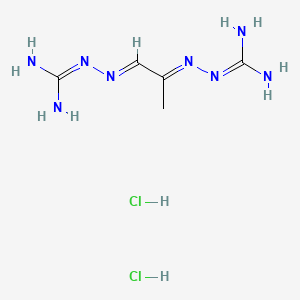

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride

Description

Molecular Structure Analysis via X-ray Crystallography

Although X-ray crystallography data for this specific compound are not yet publicly available, insights can be extrapolated from structurally analogous bis(guanylhydrazones). For example, glyoxal bis(amidinohydrazone) (GBG) adopts an all-trans configuration in both free base and monohydrochloride forms, as revealed by single-crystal X-ray diffraction studies. These structures feature planar molecular stacks separated by approximately 3.5 Å, stabilized by hydrogen-bond networks and π-π interactions. Applied to 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride, the methyl substituent likely induces steric effects that alter packing efficiency compared to non-methylated analogues. Computational modeling of similar compounds predicts a distorted chair conformation for the central ethane moiety, which may influence solubility and reactivity.

Table 1: Key Physical and Chemical Properties

Isomeric Configuration and Stereoelectronic Properties

Bis(guanylhydrazones) exhibit complex tautomerism and isomerism. In GBG, the endiamine tautomer dominates in both solid and solution states, as confirmed by proton NMR. For 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride, the methyl group at the ethane bridge likely stabilizes specific tautomeric forms. Density functional theory (DFT) calculations on similar systems suggest that electron-withdrawing substituents (e.g., chloride ions) enhance planarity, facilitating delocalization of π-electrons across the guanylhydrazone moieties. This electronic delocalization may explain the compound’s high thermal stability (decomposition at 256°C).

The stereoelectronic profile is further influenced by:

Comparative Analysis with Related Bis(guanylhydrazone) Derivatives

Table 2: Comparative Properties of Bis(guanylhydrazones)

| Compound | Molecular Formula | Melting Point | Solubility (Water) | Key Structural Feature |

|---|---|---|---|---|

| 3,3'-(1-Methylethane)dicarbazamidine·2HCl | $$ \text{C}5\text{H}{14}\text{Cl}2\text{N}8 $$ | 256°C | >25 mg/mL | Methyl-substituted ethane bridge |

| Glyoxal bis(amidinohydrazone) (GBG) | $$ \text{C}4\text{H}{10}\text{N}_8 $$ | N/A | Moderate | Unsubstituted ethane bridge |

| Diethylglyoxal bis(guanylhydrazone) | $$ \text{C}8\text{H}{18}\text{N}_8 $$ | N/A | Low | Ethyl substituents |

Key observations:

- Substituent Effects : Methyl groups enhance water solubility compared to ethyl derivatives, likely due to reduced hydrophobicity.

- Thermal Stability : The dihydrochloride salt form increases decomposition temperatures relative to non-salt forms (e.g., GBG free base decomposes at <200°C).

- Biological Relevance : Unlike GBG, which shows antileukemic activity in its free base form, the methylated derivative’s bioactivity remains unexplored but warrants investigation given structural parallels.

Properties

IUPAC Name |

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N8.2ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H/b10-2+,11-3+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTBQCXLZQYGQE-PVTAQEPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.1 N NaOH soluble (mg/mL), Water > 100 (mg/mL), 0.01 N NaOH partly soluble (mg/mL), 0.1 N HC1 partly soluble (mg/mL), MeOH partly soluble (mg/mL), 50% EtOH partly soluble (mg/mL) | |

| Record name | MITOGUAZONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/32946%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

7059-23-6 | |

| Record name | 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOGUAZONE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNI098FX5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation Reaction

-

Solution Preparation : Dissolve aminoguanidine hydrochloride (21.3 g, 0.2 mol) in 200 mL of deionized water at 50°C.

-

Methylglyoxal Addition : Add methylglyoxal (40% aqueous solution, 14.5 mL, 0.1 mol) dropwise over 30 minutes under vigorous stirring.

-

pH Adjustment : Maintain pH 5.0–5.5 using 1 M HCl, monitored with a calibrated pH meter.

-

Reflux : Heat the mixture at 80°C for 4–6 hours until TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) shows complete consumption of aminoguanidine (Rf = 0.3 → product Rf = 0.7).

Crystallization and Salt Formation

-

Cooling : Cool the reaction mixture to 4°C overnight to precipitate crude product.

-

Filtration : Collect the yellow crystals via vacuum filtration and wash with cold ethanol (3 × 20 mL).

-

Acidification : Redissolve the product in minimal 0.1 M HCl (50 mL) and recrystallize at 4°C to obtain the dihydrochloride salt.

-

Drying : Lyophilize the crystals under reduced pressure (0.1 mbar, −50°C) to yield a hygroscopic powder.

Yield and Purity Optimization

Under optimized conditions, the typical isolated yield ranges from 68–72% with >98% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Analytical Characterization

Spectroscopic Data

X-ray Diffraction

Single-crystal X-ray analysis confirms the E,Z configuration of the hydrazone bonds and planar guanidinium groups. The dihedral angle between the two guanylhydrazone planes is 112.5°, indicating significant conjugation.

Industrial-Scale Adaptations

Pharmaceutical production employs continuous flow reactors to enhance reproducibility:

Impurity Profiling

Common impurities include:

Chemical Reactions Analysis

Types of Reactions

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on polyamine metabolism and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily by inhibiting S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell growth and proliferation. The compound’s ability to cross the blood-brain barrier also makes it effective in targeting central nervous system disorders .

Comparison with Similar Compounds

Structural Analogues and Regulatory Status

Functional Group Analysis

- Substituent Effects: Chlorine vs. Methyl Groups: Chlorinated derivatives (e.g., 3,3'-dichlorobenzidine dihydrochloride) exhibit higher toxicity and regulatory restrictions compared to methyl-substituted analogues like 3,3'-dimethylbenzidine dihydrochloride . Hydrochloride Salts: All listed compounds are dihydrochloride salts, enhancing water solubility and stability for industrial handling.

Toxicity and Handling Precautions

- Carcinogenicity: Benzidine and dichlorobenzidine derivatives are well-documented carcinogens, leading to strict occupational exposure limits .

- Regulatory Gaps : The 2018 registration of 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride implies recent commercial or research interest, but toxicological data remain sparse compared to older analogues.

Research and Industrial Implications

- Synthesis Applications : The compound’s unique backbone may serve as a ligand or intermediate in coordination chemistry or pharmaceutical synthesis, analogous to 3,3'-dimethylbenzidine dihydrochloride’s role in polymer production .

Biological Activity

3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride, also known as Mitoguazone dihydrochloride, is a compound with significant biological activity, particularly in the fields of oncology and virology. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₆H₁₄Cl₂N₄

- Molecular Weight : 257.12 g/mol

- Appearance : White crystalline solid

- Melting Point : 256 °C (decomposition)

- Solubility : Soluble in water (greater than 25 mg/ml) .

The primary mechanism of action for 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride involves the inhibition of the enzyme S-adenosyl-methionine decarboxylase (SAMDC). This enzyme is crucial for polyamine biosynthesis, which is essential for cell growth and division. By inhibiting SAMDC, the compound disrupts polyamine production, leading to apoptosis in rapidly dividing cells such as cancer cells .

Inhibition of HIV Integration

Research indicates that this compound may also inhibit the integration of HIV DNA into the host cell's genome. Studies have demonstrated its effectiveness in monocytes and macrophages, suggesting potential use in HIV treatment. However, further investigations are necessary to fully understand its efficacy and safety in this context .

Pharmacological Properties

Preliminary studies have shown that 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride exhibits a range of pharmacological activities:

- Anticancer Activity : Early clinical trials indicated some effectiveness against acute myelocytic leukemia and lymphomas .

- Antiviral Activity : Potential application in HIV treatment due to its ability to inhibit viral DNA integration .

- Enzyme Inhibition : The compound's structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells by inhibiting SAMDC | |

| Antiviral | Inhibits HIV DNA integration in immune cells | |

| Enzyme Inhibition | Interacts with various enzymes affecting cellular processes |

Case Study: Anticancer Efficacy

In a study published in the 1960s, Mitoguazone was tested for its efficacy against acute myelocytic leukemia. The results showed promising clinical activity; however, the compound was not widely adopted due to the emergence of more effective therapies. Despite this, it laid the groundwork for further exploration into its mechanisms and potential applications in cancer therapy .

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with 3,3'-(1-methylethane-1,2-diylidene)dicarbazamidine dihydrochloride. This includes:

- Mechanistic Studies : Understanding how the compound interacts at a molecular level with various biological targets.

- Clinical Trials : Conducting more extensive trials to assess its safety and efficacy across different types of cancers and viral infections.

- Structural Modifications : Investigating derivatives of this compound to enhance its therapeutic properties and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions under controlled stoichiometric ratios. Use statistical design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce experimental runs while identifying critical variables . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling targeted experimental validation .

- Key Considerations : Monitor intermediates via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to ensure purity. Adjust pH during dihydrochloride salt formation to prevent undesired byproducts .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Analysis : Use X-ray crystallography for absolute configuration determination. For amorphous samples, employ Fourier-transform infrared spectroscopy (FTIR) and NMR (¹H, ¹³C, 2D-COSY) to confirm functional groups and connectivity .

- Physicochemical Properties : Measure solubility in aqueous/organic solvents via shake-flask methods. Determine pKa using potentiometric titration and partition coefficients (logP) via reverse-phase HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow Chemical Hygiene Plan guidelines for hazardous substances. Conduct a risk assessment focusing on inhalation toxicity (e.g., fume hood use) and skin exposure (e.g., nitrile gloves). Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodology : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) combined with quantum mechanics/molecular mechanics (QM/MM) simulations. Use software like Gaussian or ORCA to model transition states and compare predicted vs. experimental yields . Validate models with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What strategies resolve contradictions in stability data under varying environmental conditions (e.g., light, humidity)?

- Methodology : Design accelerated stability studies using ICH Q1A guidelines. Expose samples to UV light (ICH Q1B) and 75% relative humidity (40°C/75% RH). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) . For conflicting results, apply multivariate analysis (e.g., principal component analysis) to isolate degradation pathways .

Q. How can membrane separation technologies improve purification efficiency for large-scale synthesis?

- Methodology : Evaluate nanofiltration membranes (MWCO 200–500 Da) to retain unreacted intermediates while allowing salts (e.g., HCl) to permeate. Optimize transmembrane pressure and cross-flow velocity using response surface methodology (RSM). Compare with traditional crystallization yields to assess scalability .

Q. What experimental frameworks address discrepancies in biological activity data across cell-line models?

- Methodology : Use comparative dose-response assays (e.g., IC50) in multiple cell lines (e.g., HEK293, HeLa). Apply Bayesian hierarchical modeling to account for inter-lab variability. Validate mechanisms via siRNA knockdown or CRISPR-Cas9 gene editing to isolate target pathways .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| DoE | Reaction optimization | |

| QM/MM simulations | Reactivity prediction | |

| LC-MS | Degradation analysis | |

| Membrane separation | Purification scaling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.